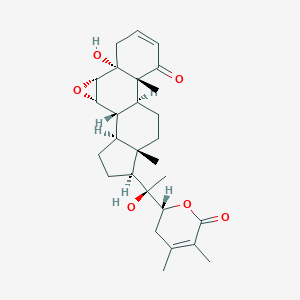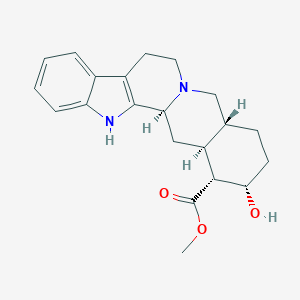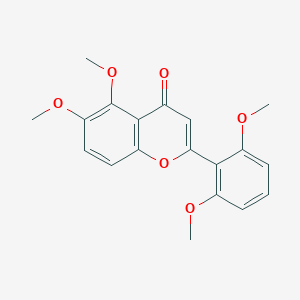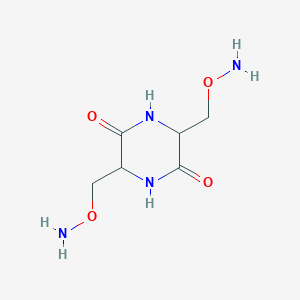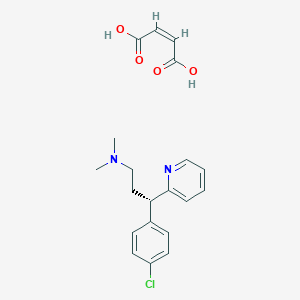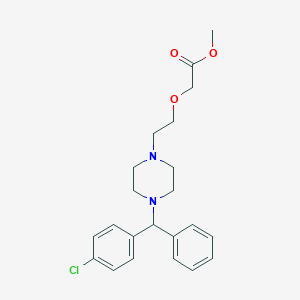
Fexofenadinmethylester
Übersicht
Beschreibung
Fexofenadine Methyl Ester is a derivative of fexofenadine, a second-generation antihistamine commonly used to treat allergic symptoms such as hay fever and urticaria. Fexofenadine is known for its selective antagonism of the H1 receptor, which helps alleviate allergic reactions without causing significant drowsiness. Fexofenadine Methyl Ester retains these properties while potentially offering improved pharmacokinetic or pharmacodynamic characteristics.
Wissenschaftliche Forschungsanwendungen
Fexofenadine Methyl Ester has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of antihistamines.
Biology: Investigated for its interactions with histamine receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential to treat allergic conditions with fewer side effects compared to other antihistamines.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Target of Action
Fexofenadine Methyl Ester, also known as Methyl Fexofenadine, primarily targets the H1 histamine receptor . These receptors are responsible for mediating hypersensitivity and allergic reactions . They are found on the surface of cells in various organ systems .
Mode of Action
Fexofenadine Methyl Ester acts as a selective antagonist of the H1 histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering allergic responses . It is selective for the H1 receptor and carries little-to-no activity at off-targets .
Biochemical Pathways
When an allergen enters the body, it triggers the release of histamine and other inflammatory mediators from mast cells and basophils . Histamine then binds to H1 receptors, causing allergic symptoms . By blocking these receptors, Fexofenadine Methyl Ester prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Pharmacokinetics
Fexofenadine is very minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The only identified metabolites are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .
Result of Action
The primary result of Fexofenadine Methyl Ester’s action is the relief of allergy symptoms . By blocking the H1 histamine receptor, it prevents the effects of histamine, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This leads to a reduction in symptoms such as sneezing, itching, and runny nose .
Action Environment
The action of Fexofenadine Methyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to the H1 receptor could potentially affect its efficacy . Additionally, factors that affect the drug’s absorption, distribution, metabolism, and excretion could also influence its action . .
Biochemische Analyse
Biochemical Properties
Fexofenadine Methyl Ester is expected to interact with similar biomolecules as Fexofenadine. Fexofenadine is selective for the H1 receptor, carries little-to-no activity at off-targets, and does not cross the blood-brain barrier . The only identified metabolites of Fexofenadine are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .
Cellular Effects
The cellular effects of Fexofenadine Methyl Ester are likely to be similar to those of Fexofenadine. Fexofenadine is used in the treatment of various allergic symptoms . It is selective for the H1 receptor, which is involved in allergic reactions .
Molecular Mechanism
The molecular mechanism of Fexofenadine Methyl Ester is expected to be similar to that of Fexofenadine. Fexofenadine acts as an antagonist at the H1 receptor . It does not readily bind to off-targets that contribute to side effects such as sedation .
Temporal Effects in Laboratory Settings
Fexofenadine is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism .
Dosage Effects in Animal Models
Fexofenadine has been shown to have a positive antihistamine effect in several animal models .
Metabolic Pathways
Fexofenadine Methyl Ester is likely to be involved in similar metabolic pathways as Fexofenadine. Fexofenadine is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism .
Transport and Distribution
Fexofenadine is known to be selective for the H1 receptor and does not cross the blood-brain barrier .
Subcellular Localization
Fexofenadine is known to be selective for the H1 receptor, which is typically located on the cell membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl fexofenadine typically involves multiple steps, starting from readily available raw materials. The process often includes Friedel-Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions. For instance, benzene can be acetated by methyl ally alcohol acetate to obtain α,α-dimethyl phenyl propyl alcohol acetate. This intermediate is then reacted with 4-butyl chloride to form 2-[4-(4-butyryl chloride)-phenyl]-2-methyl propyl acetate. Subsequent steps involve hydrolysis, oxidation, and esterification to yield the final product .
Industrial Production Methods
Industrial production of methyl fexofenadine follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Fexofenadine Methyl Ester undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: N-alkylation reactions to introduce alkyl groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various intermediates such as α,α-dimethyl phenyl propyl alcohol acetate and 2-[4-(4-butyryl chloride)-phenyl]-2-methyl propyl acetate, which are further processed to yield methyl fexofenadine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fexofenadine: The parent compound, known for its efficacy in treating allergic symptoms.
Cetirizine: Another second-generation antihistamine with similar uses but a higher likelihood of causing drowsiness.
Loratadine: A non-sedating antihistamine with a longer duration of action.
Uniqueness
Fexofenadine Methyl Ester stands out due to its potential for improved pharmacokinetic properties, such as better absorption and longer half-life, which may enhance its therapeutic efficacy and patient compliance .
Eigenschaften
IUPAC Name |
methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUQSHOAAGQXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433035 | |
| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-96-4 | |
| Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
